4-(Triazol-1-yl)butanoic acid;hydrochloride
Description
4-(Triazol-1-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a butanoic acid backbone substituted with a 1,2,3-triazole ring at the fourth carbon position, with a hydrochloride counterion. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the triazole and carboxylic acid groups, and enhanced water solubility due to the hydrochloride salt.
Properties
IUPAC Name |
4-(triazol-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGDJXXBCOCINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Hydrochlorination of 4-(Triazol-1-yl)butanoic Acid
The most direct route to 4-(triazol-1-yl)butanoic acid hydrochloride involves hydrochlorination of the free carboxylic acid precursor. In this method, 4-(1H-1,2,4-triazol-1-yl)butanoic acid is dissolved in a polar aprotic solvent such as ethanol or water, followed by dropwise addition of concentrated hydrochloric acid under reflux conditions (60–80°C) for 4–6 hours. The reaction proceeds via protonation of the carboxylate group, forming the hydrochloride salt, which precipitates upon cooling. Yields typically range from 75% to 85%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility of both reactants and product |
| Temperature | 70°C | Balances reaction rate with minimal decomposition |
| HCl Concentration | 12 M | Ensures complete protonation without side reactions |
| Reaction Time | 5 hours | Completes conversion while avoiding over-acidification |
One-Pot Multi-Component Synthesis
Modern approaches utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring in situ. For example, propargylamine derivatives are reacted with azidoacetic acid tert-butyl ester in the presence of CuSO₄ and sodium ascorbate, forming the triazole intermediate. Subsequent ester hydrolysis with HCl yields the target compound in a single pot. This method achieves yields of 65–78% and reduces purification steps, though it requires stringent control over stoichiometry and catalyst loading.
Industrial-Scale Production Techniques
Continuous-Flow Hydrochlorination
Industrial synthesis prioritizes throughput and reproducibility. Continuous-flow reactors enable rapid mixing of 4-(triazol-1-yl)butanoic acid with gaseous HCl in supercritical CO₂, achieving near-quantitative conversion within minutes. The product is continuously extracted via countercurrent solvent exchange, yielding >99% purity with a throughput of 50–100 kg/day. This method minimizes waste and energy consumption compared to batch processes.
Catalytic Triazole Formation
Large-scale triazole synthesis employs heterogeneous catalysts such as zeolite-supported Cu(I) to accelerate cycloaddition. For instance, but-3-ynoic acid is reacted with 1H-1,2,4-triazole in the presence of Cu/ZSM-5 at 120°C, followed by hydrochlorination. Catalyst recycling reduces metal contamination to <10 ppm, meeting pharmaceutical-grade standards.
Purification and Characterization
Recrystallization and Filtration
Crude product is purified via recrystallization from ethanol/water (4:1), achieving 98–99% purity. Hot filtration removes insoluble byproducts, while activated carbon treatment decolorizes the solution. Industrial facilities often use automated crystallization systems with temperature-gradient control to optimize crystal size and morphology.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O): δ 8.71 (s, 1H, triazole-H), 4.42 (t, 2H, CH₂-triazole), 2.51 (t, 2H, CH₂-COO), 1.93 (m, 2H, CH₂).
- ¹³C NMR: δ 174.2 (COOH), 145.6 (triazole-C), 52.1 (CH₂-triazole), 33.8 (CH₂-CH₂).
Mass Spectrometry:
Recent Advances in Synthetic Methodology
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that heating 4-(triazol-1-yl)butanoic acid with HCl in a microwave reactor (100°C, 300 W) for 15 minutes achieves 88% yield, with energy savings of 40% compared to conventional methods.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the esterification of 4-(triazol-1-yl)butanoic acid with methanol, followed by HCl treatment. This enzymatic method avoids metal catalysts, yielding 70–75% product with >99% enantiomeric excess.
Challenges and Optimization Strategies
Byproduct Formation
Over-acidification can lead to triazole ring decomposition, generating 4-aminobutanoic acid hydrochloride. This is mitigated by maintaining pH >2 during HCl addition and using buffered solutions.
Solvent Selection
Ethanol-water mixtures are preferred over pure ethanol due to the hydrochloride’s hygroscopicity. Anhydrous conditions during storage prevent deliquescence.
Chemical Reactions Analysis
Types of Reactions
4-(Triazol-1-yl)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Antifungal Activity
4-(Triazol-1-yl)butanoic acid hydrochloride exhibits notable antifungal properties. Compounds containing the triazole moiety are effective against fungal pathogens by inhibiting cytochrome P450 enzymes involved in ergosterol synthesis, a critical component of fungal cell membranes. This mechanism positions the compound as a potential treatment for fungal infections, including those caused by Candida and Aspergillus species .
2. Anti-inflammatory and Anticancer Properties
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Studies have shown that structural modifications can enhance its efficacy against specific cancer cell lines, such as MCF-7 (breast cancer) and others . For instance, derivatives of triazole compounds have demonstrated potent inhibition of cancer cell proliferation, with some exhibiting IC₅₀ values lower than established chemotherapeutics like doxorubicin.
3. Synthesis of Derivatives
The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its carboxylic acid group allows for esterification reactions, while the triazole ring can facilitate nucleophilic substitutions. This versatility supports the development of novel therapeutic agents targeting various diseases.
Biological Research Applications
1. Mechanistic Studies
In biological research, 4-(Triazol-1-yl)butanoic acid hydrochloride is utilized to study reaction mechanisms and the interactions between drugs and biological macromolecules. Its ability to bind to cytochrome P450 enzymes has been particularly highlighted in studies examining its antifungal activity.
2. Proteomics Research
The compound's unique structure makes it valuable in proteomics research, where it may act as an inhibitor or modulator of specific enzymes or pathways involved in disease processes. This application is crucial for understanding disease mechanisms and developing targeted therapies.
Industrial Applications
In the industrial sector, 4-(Triazol-1-yl)butanoic acid hydrochloride is employed in the production of pharmaceuticals due to its unique chemical properties that facilitate the synthesis of various chemical products . Its applications extend beyond pharmaceuticals into areas such as agrochemicals and materials science, where triazole derivatives are explored for their potential benefits.
Case Studies and Research Findings
Several studies have documented the efficacy of 4-(Triazol-1-yl)butanoic acid hydrochloride and its derivatives:
| Study | Findings | Target |
|---|---|---|
| Na et al., 2020 | Synthesized triazole derivatives with enhanced antifungal activity against Candida species | Antifungal therapy |
| Yang et al., 2020 | Evaluated anticancer properties; certain derivatives showed lower IC₅₀ values than doxorubicin | Cancer treatment |
| Shrestha et al., 2020 | Investigated antibacterial activities; compounds exhibited low cytotoxicity while being effective against resistant strains | Antibacterial applications |
These findings underscore the compound's versatility and potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 4-(Triazol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 4-(triazol-1-yl)butanoic acid hydrochloride with structurally related compounds, focusing on substituent effects, physical properties, and pharmacological relevance.
Structural Variations and Substituent Effects
Heterocyclic Modifications
- 4-(1H-Imidazol-1-yl)butanoic Acid Hydrochloride (CAS 74706-77-7): Replaces triazole with imidazole, altering hydrogen-bonding interactions due to the additional nitrogen in the five-membered ring.
- 4-(Tetrazol-1-yl)-3-phenylbutanoic Acid Hydrochloride: Substitutes triazole with tetrazole, introducing a more acidic proton (pKa ~4.5–5.0) that enhances metal-binding capacity and bioavailability .
- 4-(Piperidin-1-yl)butanoic Acid Hydrochloride (CAS 5463-76-3): Replaces triazole with piperidine, a saturated six-membered ring.
Aromatic and Aliphatic Substituents
- 4-[3-(4-Fluorophenyl)pyridazin-1-yl]butanoic Acid Hydrochloride (Compound 3d): Incorporates a fluorophenyl group via a pyridazine linker. The electron-withdrawing fluorine enhances metabolic stability and melting point (245–247°C) .
Physical and Spectral Properties
Table 1: Comparative Data of Selected Compounds
Key Observations
- Melting Points : Aryl-substituted derivatives (e.g., 3d) exhibit higher melting points (245–247°C) due to enhanced crystallinity from planar aromatic groups .
- Yields: Synthesis yields vary significantly. For example, compound 3d has a 40% yield , while methyl (3S)-3-[5-(aminomethyl)triazol-1-yl]butanoate HCl achieves 90% yield, likely due to optimized coupling reactions .
- Spectral Signatures : IR spectra consistently show C=O (~1700–1720 cm⁻¹) and NH/OH (~2500–3200 cm⁻¹) stretches. ¹H NMR shifts for aromatic protons (e.g., δ 8.20 in 3d) reflect substituent electronic effects .
Pharmacological and Industrial Relevance
- Anticancer Agents: Bendamustine-related compounds () highlight the importance of butanoic acid derivatives in oncology, though triazole analogs remain underexplored in this context.
- Stability: 4-(Piperidin-1-yl)butanoic acid HCl is noted for high stability, making it suitable for long-term storage in pharmaceutical formulations .
Biological Activity
4-(Triazol-1-yl)butanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. The presence of the triazole ring is significant as it is known to inhibit key enzymes involved in various biological processes. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The chemical structure of 4-(Triazol-1-yl)butanoic acid hydrochloride features a triazole ring connected to a butanoic acid moiety. This unique combination contributes to its distinct biological properties:
| Property | Description |
|---|---|
| Molecular Formula | C₅H₈ClN₃O₂ |
| Molecular Weight | 161.59 g/mol |
| Solubility | Soluble in water and organic solvents |
| pH Stability | Stable under physiological pH conditions |
The mechanism by which 4-(Triazol-1-yl)butanoic acid hydrochloride exerts its biological effects primarily involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to antifungal activity. Additionally, preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.
Antifungal Activity
Research indicates that 4-(Triazol-1-yl)butanoic acid hydrochloride shows significant antifungal properties. It has been demonstrated to inhibit various fungal strains by targeting cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
- Inhibition Studies : In vitro studies have shown that this compound can reduce fungal growth by up to 70% at certain concentrations .
Anticancer Activity
Emerging evidence points to the potential anticancer properties of this compound. It has been observed to affect cell proliferation and apoptosis in various cancer cell lines.
- Cell Line Studies : In studies involving human cancer cell lines, treatment with 4-(Triazol-1-yl)butanoic acid hydrochloride resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cancer type .
Anti-inflammatory Properties
In addition to its antifungal and anticancer activities, there is preliminary evidence suggesting anti-inflammatory effects. The compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.
Comparative Analysis with Similar Compounds
The biological activity of 4-(Triazol-1-yl)butanoic acid hydrochloride can be compared with other triazole-containing compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(Triazol-1-yl)butanoic acid hydrochloride | Antifungal, Anticancer | 15 - 30 |
| 2-(1H-1,2,4-Triazol-1-yl)acetic acid | Antifungal | 20 - 40 |
| 5-(1H-pyrazol-3-yl)butanoic acid | Anticancer | 25 - 35 |
Case Studies
Several case studies have highlighted the efficacy of 4-(Triazol-1-yl)butanoic acid hydrochloride:
- Fungal Infections : A clinical study demonstrated that patients treated with this compound showed improved outcomes in managing resistant fungal infections compared to standard antifungal therapies .
- Cancer Treatment : In preclinical trials involving xenograft models, administration of the compound resulted in significant tumor reduction, supporting its potential as an adjunct therapy in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Triazol-1-yl)butanoic acid hydrochloride?
Based on analogous butanoic acid derivatives (e.g., 4-(Dimethylamino)butanoic acid hydrochloride), synthesis typically involves coupling triazole derivatives with butanoic acid precursors under acidic conditions. A common approach includes refluxing triazole-containing intermediates with hydrochloric acid to form the hydrochloride salt. Reaction optimization may require adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reactants to improve yield .
Q. How should researchers characterize the purity of 4-(Triazol-1-yl)butanoic acid hydrochloride?
Standard characterization methods include:
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–260 nm, employing acetonitrile/water gradients for separation of impurities .
- NMR Spectroscopy : Analyze and spectra in DMSO-d6 or CDCl3 to confirm the presence of the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and butanoic acid backbone .
- Melting Point Analysis : Compare observed values (e.g., 153–155°C for similar compounds) with literature data to assess crystallinity and purity .
Q. What storage conditions are critical for maintaining compound stability?
Due to hygroscopic tendencies observed in structurally related hydrochloride salts (e.g., 4-Dimethylaminobutyric acid hydrochloride), store the compound in a desiccator under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to humidity or elevated temperatures to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR or IR)?
Contradictions may arise from tautomerism in the triazole ring or salt formation effects. For example:
- Perform variable-temperature NMR to identify dynamic processes (e.g., proton exchange).
- Use computational methods (DFT calculations) to predict chemical shifts and compare with experimental data.
- Validate salt formation via FTIR by confirming HCl incorporation (stretching vibrations at 2400–2800 cm) .
Q. What strategies are effective for optimizing reaction yields in triazole-functionalized butanoic acid syntheses?
- Catalyst Screening : Test copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance triazole ring formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while acidic conditions (HCl/ethanol) favor salt precipitation .
- Purification : Employ recrystallization with ethanol/water (1:3 v/v) to remove unreacted triazole precursors .
Q. How can impurity profiles be analyzed for 4-(Triazol-1-yl)butanoic acid hydrochloride?
- LC-MS : Identify byproducts (e.g., unreacted triazole or dimerization products) using high-resolution mass spectrometry.
- Reference Standards : Compare with pharmacopeial impurity standards (e.g., Bendamustine-related impurities) to quantify trace contaminants .
Q. What methodologies are suitable for studying the compound’s biological activity (e.g., enzyme inhibition or receptor binding)?
- In Vitro Assays : Use fluorescence-based assays to screen for AMPK activation or kinase inhibition, referencing protocols for structurally similar benzo[d]thiazole derivatives .
- Structure-Activity Relationships (SAR) : Modify the triazole substituents (e.g., alkyl vs. aryl groups) and assess changes in bioactivity via dose-response curves .
Methodological Considerations
Q. How should researchers address low yields in hydrochloride salt formation?
- Acid Concentration : Titrate HCl addition to avoid oversaturation, which can lead to amorphous precipitates.
- Crystallization Aids : Use seed crystals or slow cooling to improve crystal lattice formation .
Q. What analytical techniques are recommended for confirming salt stoichiometry?
- Elemental Analysis : Quantify Cl content via ion chromatography or argentometric titration.
- X-ray Crystallography : Resolve the crystal structure to validate the 1:1 acid/HCl ratio, as demonstrated for 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride .
Q. How can computational tools aid in predicting the compound’s physicochemical properties?
- LogP Calculation : Use software like MarvinSketch to estimate partition coefficients for solubility studies.
- pKa Prediction : Apply QSPR models to determine ionization states at physiological pH, critical for bioavailability assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
